molecular formula C8H8BrNO B13668127 4-Bromo-3-cyclopropoxypyridine

4-Bromo-3-cyclopropoxypyridine

Cat. No.: B13668127
M. Wt: 214.06 g/mol
InChI Key: JOZQUFHTVOKSHA-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxypyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a cyclopropoxy group (-O-cyclopropyl) at the 3-position of the pyridine ring. Its molecular formula is C₈H₈BrNO, with a molecular weight of 228.06 g/mol (calculated based on substituents). The cyclopropoxy group introduces steric hindrance and ring strain, which can influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and alter electronic properties compared to linear alkoxy substituents. This compound is of interest in pharmaceutical and agrochemical research, particularly as a building block for synthesizing heterocyclic compounds with tailored biological activity .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxypyridine

InChI

InChI=1S/C8H8BrNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2

InChI Key

JOZQUFHTVOKSHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropoxypyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method utilizes a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated pyridine . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production of 4-Bromo-3-cyclopropoxypyridine often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxypyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-Bromo-3-cyclopropoxypyridine to other pyridine derivatives are critical for understanding its unique properties. Below is a comparative analysis with key analogs:

Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) CAS Number Key Features
4-Bromo-3-cyclopropoxypyridine C₈H₈BrNO Br (4), O-cyclopropyl (3) 228.06 Not explicitly listed Cyclopropoxy induces steric strain; moderate polarity
4-Bromo-3-ethoxypyridine C₇H₈BrNO Br (4), OCH₂CH₃ (3) 218.05 17117-21-4 Ethoxy group reduces steric hindrance; higher lipophilicity
4-Bromo-3-hydroxypyridine C₅H₄BrNO Br (4), OH (3) 174.00 102003-73-6 Hydroxy group enables hydrogen bonding; higher polarity
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), CH₃ (3) 172.02 3430-17-9 Methyl group increases lipophilicity; no oxygen functionality
4-Bromo-2-cyclopropylpyridine C₈H₈BrN Br (4), cyclopropyl (2) 198.06 1086381-28-3 Cyclopropyl at 2-position alters regioselectivity in reactions
3-Bromo-4-chloropyridine hydrochloride C₅H₄BrClN·HCl Br (3), Cl (4), HCl adduct 237.36 884494-36-4 Dual halogenation enhances electrophilicity; hydrochloride salt improves solubility

Reactivity and Functional Group Analysis

  • Cyclopropoxy vs. Ethoxy/Hydroxy :
    The cyclopropoxy group in 4-Bromo-3-cyclopropoxypyridine imposes greater steric constraints compared to ethoxy () or hydroxy groups (). This strain can hinder nucleophilic substitution at the 4-bromo position but may stabilize transition states in metal-catalyzed couplings. In contrast, the ethoxy group in 4-Bromo-3-ethoxypyridine offers flexibility, favoring reactions requiring less steric bulk . The hydroxy group in 4-Bromo-3-hydroxypyridine enhances solubility in polar solvents and participation in hydrogen-bonding networks, making it suitable for crystal engineering .

  • Halogen Positional Effects: Moving the bromine from the 4- to the 3-position (e.g., 3-Bromo-4-chloropyridine hydrochloride, ) alters electronic density distribution.
  • Comparative Reactivity in Cross-Coupling :
    Bromine at the 4-position (as in 4-Bromo-3-cyclopropoxypyridine) is typically more reactive in Suzuki-Miyaura couplings than chlorine or fluorine analogs (). However, steric effects from the cyclopropoxy group may reduce reaction rates compared to less hindered derivatives like 4-Bromo-3-ethoxypyridine.

Challenges and Limitations

  • The cyclopropoxy group’s instability under strong acidic or basic conditions limits the use of 4-Bromo-3-cyclopropoxypyridine in certain synthetic pathways.
  • Hydroxy-substituted derivatives () face challenges in protecting-group chemistry to prevent unwanted side reactions.

Biological Activity

4-Bromo-3-cyclopropoxypyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes research findings regarding its biological activity, mechanisms of action, and applications in various scientific domains.

The compound has the following chemical characteristics:

Property Details
Molecular FormulaC8_8H7_7BrN2_2O3_3
Molecular Weight259.06 g/mol
IUPAC Name4-bromo-3-cyclopropyloxy-2-nitropyridine
InChI KeyRZYDTYMSSFELIG-UHFFFAOYSA-N
Canonical SMILESC1CC1OC2=C(C=CN=C2N+[O-])Br

The biological activity of 4-Bromo-3-cyclopropoxypyridine is attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the cyclopropoxy group enhance the compound's reactivity and specificity toward certain molecular targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Properties

Research indicates that 4-Bromo-3-cyclopropoxypyridine exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This activity is believed to be mediated through the inhibition of certain kinases involved in cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that 4-Bromo-3-cyclopropoxypyridine displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating significant antimicrobial potency compared to standard antibiotics.
  • Cancer Cell Line Studies : In a series of experiments using human breast cancer cell lines, treatment with 4-Bromo-3-cyclopropoxypyridine resulted in a reduction of cell viability by approximately 60% at a concentration of 10 µM after 48 hours. This effect was attributed to the activation of caspase-dependent apoptotic pathways.

Interaction Studies

Interaction studies have focused on understanding the binding affinity of 4-Bromo-3-cyclopropoxypyridine to various biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to elucidate these interactions, providing insights into its potential as a pharmacophore in drug development.

Applications in Research

4-Bromo-3-cyclopropoxypyridine serves multiple roles in scientific research:

  • Medicinal Chemistry : As an intermediate in the synthesis of more complex organic molecules.
  • Biological Research : Investigated for its potential therapeutic applications due to its antimicrobial and anticancer properties.
  • Industrial Applications : Used in the production of agrochemicals and specialty chemicals due to its unique chemical structure.

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